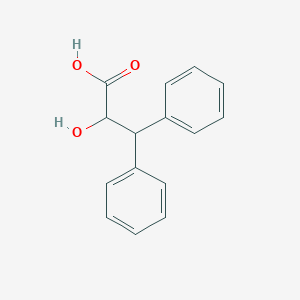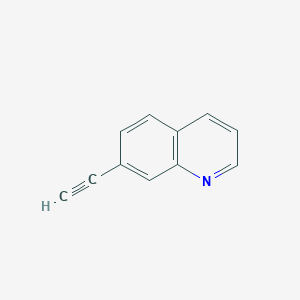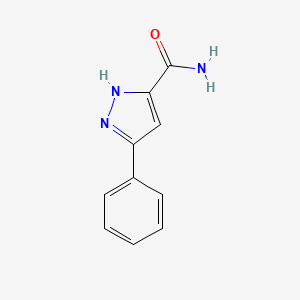
3-Phenyl-1H-pyrazole-5-carboxamide
Overview
Description
3-Phenyl-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its various biological activities . It is a derivative of pyrazole, a five-membered heterocyclic compound that is considered a pharmacologically important active scaffold . Pyrazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties .
Synthesis Analysis
The synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide and its derivatives involves various methods. One study reported the design and synthesis of a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides for their biological activities on glucose-stimulated insulin secretion (GSIS) . Another study discussed the synthesis of pyrazole carboxylic acid derivatives and their biological applications .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-pyrazole-5-carboxamide can be analyzed using various techniques such as ¹H NMR, mass spectrometry, and elemental analysis . The binding mode of a similar compound, 5-phenyl-1H-pyrazole-3-carboxamide, with Factor XIa (FXIa) was studied, and it was found that the 2-methylcyclopropanecarboxamide group of the compound makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone .Scientific Research Applications
Anticoagulant Drug Discovery
The compound has been identified as a potential lead in the discovery of anticoagulant drugs . Factor XIa (FXIa) is a major target for anticoagulant drug discovery due to its reduced risk of bleeding . 5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives, which include 3-Phenyl-1H-pyrazole-5-carboxamide, have been defined as privileged fragments for FXIa inhibitors’ lead discovery .
Thrombosis Treatment
Thrombosis, the common underlying pathology of cardiovascular diseases, can be prevented and/or treated with anticoagulants . The compound’s potential as an FXIa inhibitor makes it a promising candidate for the treatment of thrombosis .
Cardiovascular Disease Management
Cardiovascular disease is the leading cause of death worldwide . The compound’s potential role in anticoagulant drug discovery and thrombosis treatment also extends its application to the broader field of cardiovascular disease management .
Pharmaceutical Research
Substituted pyrazolines, which include 3-Phenyl-1H-pyrazole-5-carboxamide, are useful in pharmaceutical research . They display various biological activities such as antitumor, antibacterial, antifungal, antiviral, antiparasitic, anti-tubercular, and insecticidal .
Agrochemical Research
In addition to their pharmaceutical applications, substituted pyrazolines also have uses in agrochemical research . Their insecticidal properties, in particular, could be of interest in the development of new pesticides .
Supramolecular Structures Study
A series of molecules with different substituents, including 3-Phenyl-1H-pyrazole-5-carboxamide, may assist in understanding how small structural changes affect the supramolecular environment .
Future Directions
The future directions for the study of 3-Phenyl-1H-pyrazole-5-carboxamide could involve further evaluation of its biological activities and potential therapeutic applications. For instance, a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides was designed and evaluated for their biological activities on glucose-stimulated insulin secretion (GSIS), suggesting potential applications in the treatment of diabetes . Additionally, the development of 5-phenyl-1H-pyrazole-3-carboxamide derivatives as potent Factor XIa inhibitors suggests potential applications in the treatment of thrombosis .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, which suggests that they interact with their targets in diverse ways .
Biochemical Pathways
Pyrazole derivatives have been found to influence various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
The structure and reactivity of pyrazole derivatives can be influenced by environmental factors .
properties
IUPAC Name |
3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)9-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBLHZAESSFKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic applications of 3-Phenyl-1H-pyrazole-5-carboxamide derivatives?
A: Research suggests that certain derivatives within this chemical class demonstrate promising osteopromotive activity. A study focusing on the derivative 1-(4-(tert-butyl)benzyl)-N-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (Pyr-C) showed its ability to stimulate osteogenic differentiation in MC3T3-E1 cells []. This finding highlights the potential of these compounds for developing new therapies for bone-related diseases.
Q2: How does the structure of 3-Phenyl-1H-pyrazole-5-carboxamide influence its biological activity?
A: While specific structure-activity relationships require further investigation, initial studies provide some insights. For instance, the derivative Pyr-C, featuring specific substitutions on the pyrazole ring, exhibited significant effects on osteogenic differentiation []. This suggests that modifications to the core structure can significantly impact biological activity and open avenues for designing derivatives with enhanced potency and selectivity for specific therapeutic targets.
Q3: Are there any analytical techniques available to study the fragmentation patterns of 3-Phenyl-1H-pyrazole-5-carboxamide derivatives?
A: Yes, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven to be a valuable tool for analyzing the fragmentation patterns of these compounds []. This technique helps in understanding the decomposition pathways and identifying characteristic fragments, which can be useful in drug discovery and development. For example, researchers observed an unusual fragmentation involving the loss of 11 u in a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives [].
Q4: Can you provide an example of a 3-Phenyl-1H-pyrazole-5-carboxamide derivative with its structural characterization?
A: The compound 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide serves as a specific example within this class []. Although its molecular formula and weight weren't provided in the abstract, the study details its crystallographic structure. The research highlights the spatial arrangement of the pyrazole ring in relation to other substituents like phenyl, pyridine, and ethoxyphenyl rings. This structural information is critical for understanding its potential interactions with biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




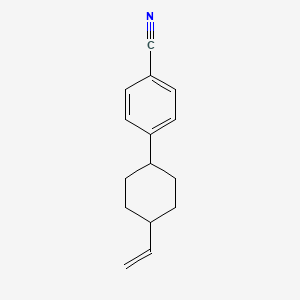

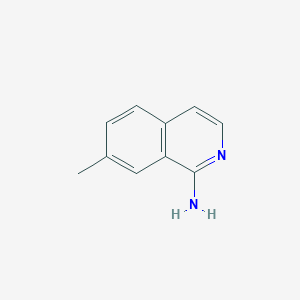
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)
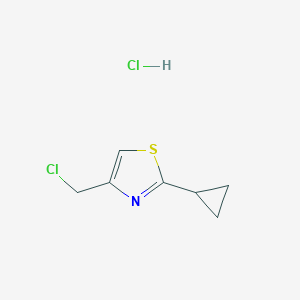
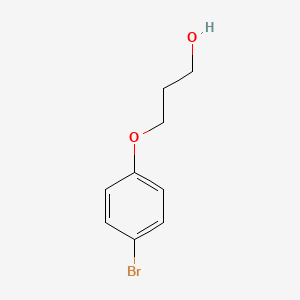
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)


